

MT-4 Cell Line: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MT-4

Cat. No.: B15612520

[Get Quote](#)

An In-depth Technical Guide on the Core Characteristics, Origin, and Experimental Applications of the MT-4 Human T-Cell Leukemia Cell Line

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the **MT-4** cell line, a human T-cell leukemia line that has become an invaluable tool in virology and cancer research, particularly in the study of Human Immunodeficiency Virus (HIV) and Human T-cell Leukemia Virus type 1 (HTLV-1). This document outlines the origin and key characteristics of the **MT-4** cell line, presents quantitative data in a structured format, provides detailed experimental protocols for its use, and visualizes key biological pathways and experimental workflows.

Origin and Establishment

The **MT-4** cell line was established by the co-cultivation of peripheral blood leukocytes from a 50-year-old Japanese male patient with adult T-cell leukemia (ATL) with human cord blood lymphocytes from a male infant.^{[1][2]} This co-cultivation resulted in the immortalization of the cord blood-derived T-cells, which are transformed by the Human T-cell Leukemia Virus type 1 (HTLV-1) originating from the patient's cells.^{[3][4]} Consequently, the **MT-4** cell line is of human male origin and is positive for HTLV-1.^[1]

It is important to note that some lots of **MT-4** cells distributed by the NIH AIDS Reagent Program in the past were found to be non-authentic. Therefore, it is crucial for researchers to obtain this cell line from reputable cell banks and perform their own authentication.

Core Characteristics

MT-4 cells are lymphoblastoid in morphology and grow in suspension, often forming characteristic cell clusters or clumps. A key feature of this cell line is its high susceptibility to infection by HIV-1, leading to rapid and profound cytopathic effects. This characteristic has made the **MT-4** cell line a widely used model for HIV-1 research, including antiviral drug screening and studies on viral replication and cytopathogenicity.

The HTLV-1 provirus integrated into the **MT-4** genome is transcriptionally active, leading to the expression of viral proteins, including the oncoprotein Tax. The Tax protein plays a crucial role in the transformed phenotype of these cells by activating various cellular signaling pathways, most notably the NF-κB pathway, which promotes cell proliferation and survival.

Quantitative Data Summary

The following tables summarize key quantitative data for the **MT-4** cell line, providing a quick reference for researchers.

Table 1: General and Culture Characteristics

Parameter	Value	Reference
Cell Type	T-lymphoblast	
Species	Homo sapiens (Human)	
Gender	Male	
Disease	Adult T-cell Leukemia (derived from co-culture)	
HTLV-1 Status	Positive	
Doubling Time	Approximately 30 hours	
Growth Mode	Suspension	
Seeding Density	2-3 x 10 ⁵ cells/mL	
Saturation Density	9 x 10 ⁵ cells/mL	
Culture Medium	RPMI 1640 + 10% FBS + 2mM L-glutamine	
Culture Conditions	37°C, 5% CO ₂	

Table 2: Immunophenotypic Profile

Surface Marker	Expression Level (Antibody Binding Sites - ABS)	Phenotype
CD4	~43,434 ABS/cell	CD4-positive
CD8	Not typically expressed	CD8-negative
CXCR4	High	HIV-1 co-receptor

Note: The ABS for CD4 is based on a study that quantified the receptor on **MT-4** cells. CD8 expression is generally absent in this CD4+ T-cell line. CXCR4 is the primary co-receptor for T-tropic (X4) HIV-1 strains and is highly expressed on **MT-4** cells.

Experimental Protocols

Cell Culture and Maintenance

Materials:

- **MT-4** cells
- RPMI 1640 medium with L-glutamine
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution (optional)
- Sterile cell culture flasks (T-25, T-75)
- Sterile centrifuge tubes
- Hemocytometer or automated cell counter
- Trypan blue solution

Protocol:

- Prepare complete growth medium: RPMI 1640 supplemented with 10% heat-inactivated FBS and optionally, 1% Penicillin-Streptomycin.
- Thaw a cryopreserved vial of **MT-4** cells rapidly in a 37°C water bath.
- Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge at 150-200 x g for 5-7 minutes.
- Discard the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh complete growth medium.
- Transfer the cell suspension to a T-25 or T-75 culture flask.

- Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Monitor cell density and viability every 2-3 days. When the cell density reaches 8-9 x 10⁵ cells/mL, subculture the cells by splitting the culture. A split ratio of 1:2 to 1:4 is generally recommended. To do this, transfer a portion of the cell suspension to a new flask with fresh medium to achieve a seeding density of 2-3 x 10⁵ cells/mL.

HIV-1 Infection Assay

Materials:

- **MT-4** cells in logarithmic growth phase
- HIV-1 viral stock of known titer (e.g., TCID₅₀/mL)
- Complete growth medium
- 96-well flat-bottom microplates
- Centrifuge for microplates

Protocol:

- Seed **MT-4** cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete growth medium.
- Prepare serial dilutions of the HIV-1 viral stock in complete growth medium.
- Add 100 µL of the diluted virus to the wells containing the **MT-4** cells. Include uninfected control wells that receive 100 µL of medium only.
- Incubate the plate at 37°C in a 5% CO₂ incubator.
- Observe the cells daily for the appearance of cytopathic effects (CPE), such as syncytia formation (giant multi-nucleated cells) and cell death, typically visible within 3-5 days post-infection.

- The extent of infection can be quantified by various methods, such as measuring the amount of viral p24 antigen in the culture supernatant using an ELISA kit, or by assessing cell viability using an MTT assay (see protocol below).

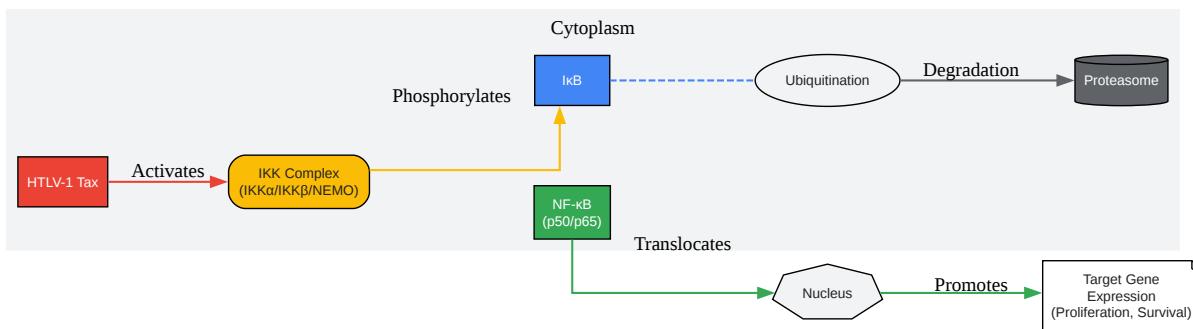
Cytotoxicity (MTT) Assay

This assay is commonly used to assess the cytopathic effect of HIV-1 infection or to screen for the cytotoxic effects of antiviral compounds.

Materials:

- **MT-4** cells (infected or treated with a compound) in a 96-well plate
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol)
- Phosphate-Buffered Saline (PBS)
- Multi-well plate reader

Protocol:

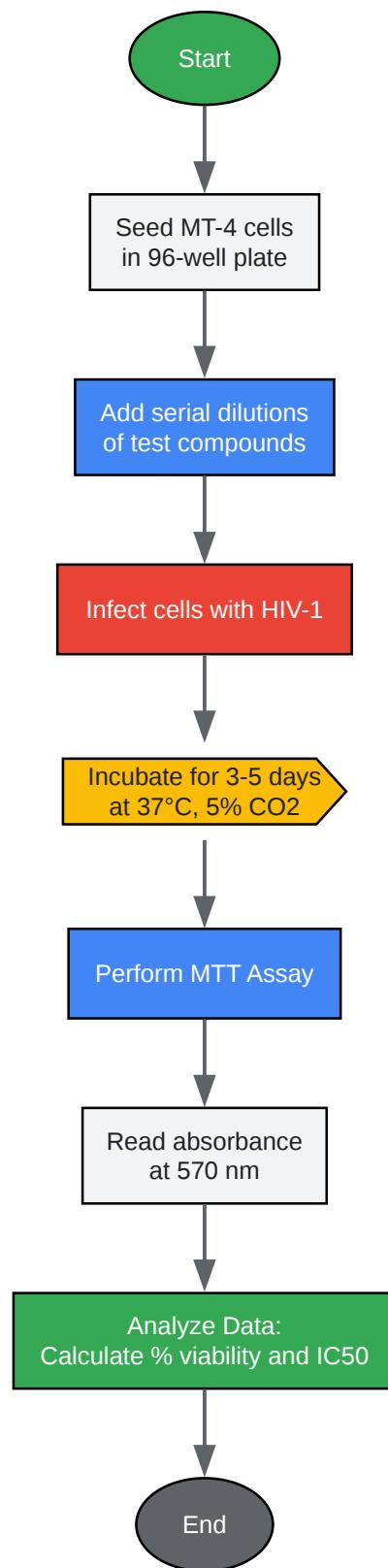

- After the desired incubation period for the HIV-1 infection or drug treatment, add 20 μ L of the MTT solution to each well of the 96-well plate.
- Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Add 100 μ L of the solubilization solution to each well.
- Gently pipette up and down to dissolve the formazan crystals. The plate can be left overnight at 37°C to ensure complete solubilization.
- Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

- Cell viability is proportional to the absorbance measured. The percentage of cell viability can be calculated relative to the uninfected or untreated control cells.

Signaling Pathways and Experimental Workflows

HTLV-1 Tax-Induced NF-κB Signaling Pathway

The HTLV-1 Tax protein is a potent activator of the NF-κB signaling pathway, which is critical for the proliferation and survival of HTLV-1 transformed cells like **MT-4**. The following diagram illustrates the canonical NF-κB activation pathway initiated by Tax.



[Click to download full resolution via product page](#)

HTLV-1 Tax-mediated activation of the NF-κB pathway.

Experimental Workflow for Antiviral Compound Screening

The following diagram outlines a typical experimental workflow for screening antiviral compounds against HIV-1 using the **MT-4** cell line and an MTT-based cytotoxicity assay.

[Click to download full resolution via product page](#)

Workflow for screening antiviral compounds using **MT-4** cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quantification of CD4, CCR5, and CXCR4 levels on lymphocyte subsets, dendritic cells, and differentially conditioned monocyte-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Cell Surface Markers in HTLV-1 Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MT-4 Cell Line: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15612520#mt-4-cell-line-origin-and-characteristics\]](https://www.benchchem.com/product/b15612520#mt-4-cell-line-origin-and-characteristics)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com